(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
Overview
Description
Maresin Conjugates in Tissue Regeneration 1 (MCTR1) is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid. It plays a crucial role in resolving inflammation and promoting tissue regeneration. MCTR1 has been studied extensively for its potential therapeutic applications in various inflammatory diseases and tissue injuries .
Mechanism of Action
Target of Action
MCTR1, also known as (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid or L-gamma-glutamyl-S-[(1R,2E,4E,6Z,9Z)-12-carboxy-1-[(1S,3Z,6Z)-1-hydroxy-3,6-nonadien-1-yl]-2,4,6,9-dodecatetraen-1-yl]-L-cysteinyl-glycine, primarily targets alveolar macrophages and endothelial cells . It plays a crucial role in the resolution of inflammation and tissue regeneration .
Mode of Action
MCTR1 interacts with its targets to promote the polarization of M2 alveolar macrophages . It enhances the resolution of inflammation by reducing neutrophil numbers, BAL fluid protein, and albumin concentrations, and by reducing histological injury . MCTR1 also protects endothelial cells from damage and reverses the epithelial-to-mesenchymal transition phenotype .
Biochemical Pathways
MCTR1 affects several biochemical pathways. It enhances the resolution of lipopolysaccharide-induced lung injury through STAT6-mediated resident M2 alveolar macrophage polarization . MCTR1 also inhibits ferroptosis by promoting NRF2 expression . The biosynthesis of MCTR1 involves several enzymes including LTC4S , GSTM4 , GGT , and dipeptidases .
Pharmacokinetics
It has been shown that mctr1 can be administered via intraperitoneal injection . The compound has been found to have beneficial effects in the resolution phase of lipopolysaccharide-induced lung injury .
Result of Action
MCTR1 has several molecular and cellular effects. It decreases neutrophil numbers, reduces BAL fluid protein and albumin concentrations, and reduces histological injury . MCTR1 also inhibits heparanase protein expression, thereby markedly inhibiting HS degradation . Furthermore, MCTR1 protects against lipopolysaccharide-induced sepsis in mice by attenuating pulmonary endothelial glycocalyx injury .
Action Environment
The action of MCTR1 can be influenced by environmental factors. For instance, the presence of lipopolysaccharides can induce lung injury, which MCTR1 helps to resolve . .
Preparation Methods
Synthetic Routes and Reaction Conditions
MCTR1 is synthesized from docosahexaenoic acid through a series of enzymatic reactions. The initial step involves the oxidation of docosahexaenoic acid to maresin 1, which is then converted to MCTR1 by glutathione S-transferase Mu 4 or leukotriene C4 synthase .
Industrial Production Methods
The industrial production of MCTR1 involves the extraction of docosahexaenoic acid from marine sources, followed by its enzymatic conversion to maresin 1 and subsequently to MCTR1. The process requires precise control of reaction conditions, including temperature, pH, and enzyme concentrations, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
MCTR1 undergoes various chemical reactions, including:
Oxidation: MCTR1 can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other lipid mediators.
Substitution: MCTR1 can participate in substitution reactions, particularly in the presence of specific enzymes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Enzymes like glutathione S-transferase are commonly used in substitution reactions.
Major Products Formed
The major products formed from the reactions of MCTR1 include various lipid mediators that play roles in inflammation resolution and tissue regeneration .
Scientific Research Applications
MCTR1 has a wide range of scientific research applications, including:
Chemistry: MCTR1 is used to study the biochemical pathways involved in lipid mediator synthesis and function.
Biology: It is used to investigate the mechanisms of inflammation resolution and tissue regeneration.
Medicine: MCTR1 has potential therapeutic applications in treating inflammatory diseases, acute respiratory distress syndrome, and hepatic ischemia-reperfusion injury
Industry: MCTR1 is explored for its potential use in developing anti-inflammatory drugs and tissue regeneration therapies
Comparison with Similar Compounds
MCTR1 is unique among lipid mediators due to its specific role in promoting tissue regeneration and resolving inflammation. Similar compounds include:
Maresin 1: A precursor to MCTR1, involved in inflammation resolution.
Maresin Conjugates in Tissue Regeneration 2 (MCTR2): Another lipid mediator with similar functions.
Maresin Conjugates in Tissue Regeneration 3 (MCTR3): Also involved in tissue regeneration and inflammation resolution.
MCTR1 stands out due to its specific enzymatic conversion pathway and its potent effects on macrophage polarization and ferroptosis inhibition .
Properties
IUPAC Name |
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N3O9S/c1-2-3-4-5-11-14-17-26(36)27(18-15-12-9-7-6-8-10-13-16-19-29(38)39)45-23-25(31(42)34-22-30(40)41)35-28(37)21-20-24(33)32(43)44/h3-4,6-7,9-15,18,24-27,36H,2,5,8,16-17,19-23,33H2,1H3,(H,34,42)(H,35,37)(H,38,39)(H,40,41)(H,43,44)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t24-,25-,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYKIASJHFGEAN-CPMAONNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N3O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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